

A Spectroscopic Comparison of Oxygen Difluoride (OF₂) with Other Oxygen Fluorides

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Compound of Interest

Compound Name: *Oxygen difluoride*

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of OF₂, O₂F₂, O₃F₂, and the O₂F radical.

This guide provides a detailed comparison of the spectroscopic characteristics of **oxygen difluoride** (OF₂) with other known oxygen fluorides, including **dioxygen difluoride** (O₂F₂), **trioxygen difluoride** (O₃F₂), and the dioxygen monofluoride radical (O₂F). The information presented is supported by experimental data from various spectroscopic techniques, offering valuable insights for researchers in related fields.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic and structural parameters for OF₂ and its related oxygen fluorides. These values have been determined using a variety of spectroscopic methods, including infrared (IR), Raman, and microwave spectroscopy.

Property	OF ₂	O ₂ F ₂	O ₃ F ₂	O ₂ F Radical
Symmetry	C _{2v} [1]	C ₂ [2]	-	C _s
O-F Bond Length (Å)	1.4053	1.575	-	1.649
O-O Bond Length (Å)	-	1.217	-	1.200
Bond Angle (°)	F-O-F: 103.04	O-O-F: 109.5	-	O-O-F: 111.2
Dihedral Angle (°)	-	87.5	-	-
Vibrational Frequencies (cm ⁻¹)	ν_1 (sym stretch): 928 ν_2 (bend): 461 ν_3 (asym stretch): 831	ν_1 (O-O stretch): 1210 ν_2 (sym O-F stretch): 613 ν_3 (bend): 360 ν_4 (torsion): 199 ν_5 (asym O-F stretch): 621 ν_6 (bend): 360	Viscous, blood-red liquid; decomposes around 115 K. Specific spectroscopic data is limited due to extreme instability.[3]	ν_1 (O-O stretch): 1487 ν_2 (bend): 376 ν_3 (O-F stretch): 579
Appearance	Colorless gas	Orange-red solid, red liquid[2]	Blood-red liquid[3]	Stable only at low temperatures[4]

Experimental Protocols

The spectroscopic data presented in this guide were obtained through various experimental techniques. Below are detailed methodologies for the key experiments cited.

This technique is crucial for studying unstable species like oxygen fluorides by trapping them in an inert solid matrix at cryogenic temperatures.

- **Sample Preparation:** A gaseous mixture of the oxygen fluoride (e.g., OF₂) and a large excess of an inert gas (e.g., Argon, Neon) is prepared in a vacuum line. The typical mixing ratio is 1:1000 to minimize intermolecular interactions.[4]

- **Deposition:** The gas mixture is slowly deposited onto a cryogenic substrate, such as a CsI or BaF₂ window for IR spectroscopy or a polished metal surface for Raman spectroscopy, cooled to temperatures typically between 4 K and 20 K by a closed-cycle helium cryostat.^[4]
- **Spectroscopic Measurement:**
 - **Infrared (IR) Spectroscopy:** A Fourier Transform Infrared (FTIR) spectrometer is used to pass a beam of infrared radiation through the sample matrix. The resulting absorption spectrum reveals the vibrational modes of the isolated molecules.
 - **Raman Spectroscopy:** A laser beam is directed onto the sample matrix. The scattered light is collected and analyzed by a spectrometer to obtain the Raman spectrum, which provides information about the vibrational modes that are Raman-active.
- **Data Analysis:** The observed vibrational frequencies are assigned to specific molecular motions (stretching, bending, etc.) based on theoretical calculations and isotopic substitution studies.

Microwave spectroscopy provides highly accurate data on the rotational constants of molecules, from which precise bond lengths and angles can be determined.

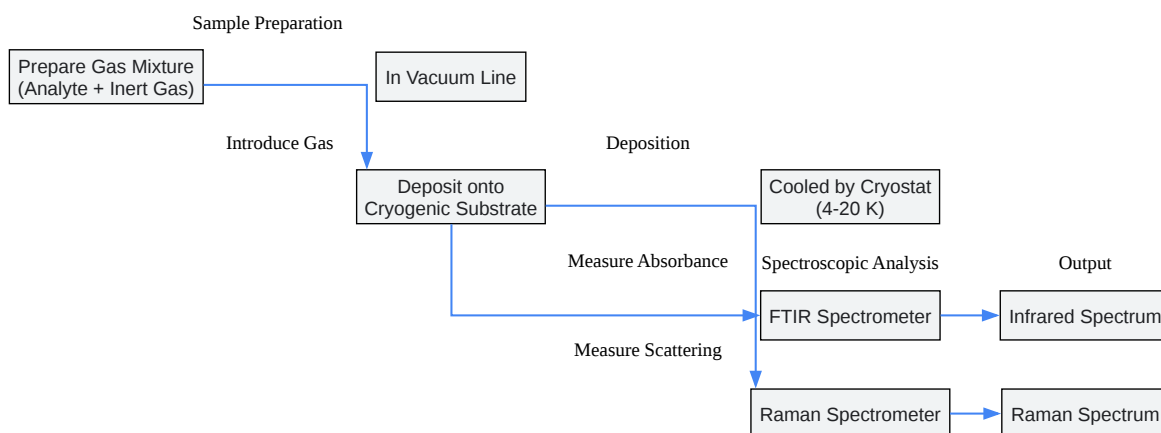
- **Sample Introduction:** The gaseous oxygen fluoride is introduced into a high-vacuum sample cell at low pressure.
- **Microwave Irradiation:** The sample is irradiated with microwave radiation of varying frequencies.
- **Detection:** When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.
- **Spectral Analysis:** The resulting spectrum consists of a series of absorption lines. By analyzing the frequencies of these lines, the rotational constants (A, B, C) of the molecule can be determined. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the molecular geometry.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

- **Sample Handling:** The gaseous sample is introduced into a gas cell with windows transparent to UV and visible light (e.g., quartz).
- **Spectrometer Setup:** A UV-Vis spectrophotometer is used, which consists of a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator to select the wavelength, a sample holder, and a detector.
- **Measurement:** A beam of light is passed through the gas cell, and the amount of light absorbed at each wavelength is measured by the detector. A reference spectrum of the empty cell is also recorded and subtracted from the sample spectrum.
- **Data Interpretation:** The resulting UV-Vis spectrum shows absorption bands corresponding to electronic transitions from the ground state to various excited states. The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) are characteristic of the molecule.

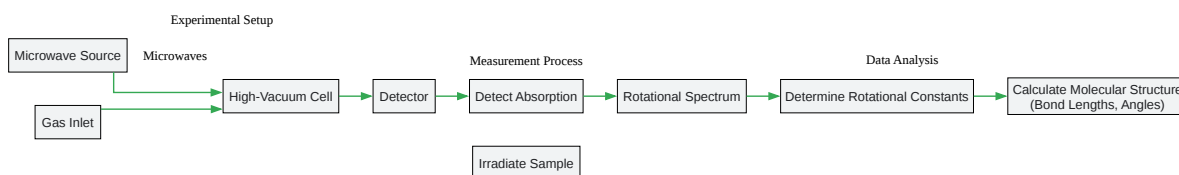
Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.



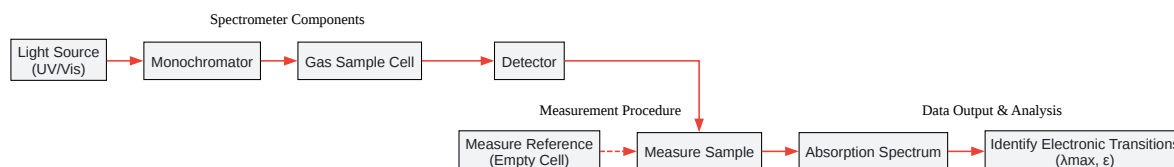
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Caption: Workflow for Matrix Isolation IR and Raman Spectroscopy.



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Caption: Workflow for Gas-Phase Microwave Spectroscopy.



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Caption: Workflow for Gas-Phase UV-Vis Spectroscopy.

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